molecular formula C23H21NO2 B594064 (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-48-0

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Katalognummer: B594064
CAS-Nummer: 1307803-48-0
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: MDXHTLBJLOYLRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-derived compound characterized by a naphthalene moiety linked to a substituted indole ring. The indole core features a butyl group at the 1-position and a hydroxyl group at the 6-position, distinguishing it from structurally related synthetic cannabinoids (SCs) .

Eigenschaften

IUPAC Name

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHTLBJLOYLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017729
Record name JWH 073 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-48-0
Record name JWH 073 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The preparation of JWH 073 6-hydroxyindole metabolite involves the hydroxylation of JWH 073. The synthetic route typically includes the use of specific reagents and conditions to achieve the hydroxylation at the 6-position of the indole ring.

Analyse Chemischer Reaktionen

JWH 073 6-Hydroxyindol-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die Hydroxylgruppe weiter oxidieren, um Ketone oder Carbonsäuren zu bilden.

    Reduktion: Die Hydroxylgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

    Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von JWH 073 6-Hydroxyindol-Metabolit beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren, insbesondere dem zentralen Cannabinoid-Rezeptor (CB1) und dem peripheren Cannabinoid-Rezeptor (CB2). Die Verbindung bindet an diese Rezeptoren und führt zu verschiedenen physiologischen Wirkungen. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von G-Protein-gekoppelten Rezeptoren, die die Neurotransmitterfreisetzung und Signaltransduktionswege modulieren.

Wirkmechanismus

The mechanism of action of JWH 073 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors, particularly the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound binds to these receptors, leading to various physiological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Compound Name Substituents (Indole Ring) Molecular Formula Molecular Weight Key Differences
(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone 1-butyl, 6-OH C₂₃H₂₁NO₂* 343.42 g/mol* Hydroxyl group enhances polarity
(1-Butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone 1-butyl, 6-OCH₃ C₂₄H₂₃NO₂ 357.44 g/mol Methoxy group increases lipophilicity
JWH-073 [(1-butylindol-3-yl)-naphthalen-1-ylmethanone] 1-butyl, no 6-substituent C₂₃H₂₁NO 327.42 g/mol Lacks polar substituent, higher CB1 affinity

Notes:

  • Hydroxyl vs. methoxy substitution: The hydroxyl group in the target compound may reduce membrane permeability compared to methoxy analogs but could improve aqueous solubility .
  • JWH-073, a controlled SC, exhibits high CB1 receptor affinity due to its unsubstituted indole core and lipophilic butyl chain .

Alkyl Chain Modifications

Compound Name Alkyl Chain (Indole 1-position) Molecular Formula Key Pharmacological Notes
JWH-163 [(1-propylindol-3-yl)-(6-methoxynaphthalen-1-yl)methanone] Propyl C₂₃H₂₁NO₂ Shorter chain reduces CB1 efficacy vs. butyl analogs
AM-2201 [(1-(5-fluoropentyl)indol-3-yl)-naphthalen-1-ylmethanone] Fluoropentyl C₂₃H₂₂FNO Fluorine enhances metabolic stability and CB1 potency

Notes:

  • Butyl vs. propyl chains: Longer alkyl chains (e.g., butyl) enhance lipophilicity and receptor binding duration, while fluorinated chains (e.g., AM-2201) resist oxidative metabolism .

Naphthalene Ring Modifications

Compound Name Naphthalene Substituents Molecular Formula Receptor Interaction Notes
JWH-122 [(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone] 4-methyl C₂₅H₂₅NO Methyl group enhances CB1 affinity vs. unsubstituted naphthalene
(3-Methoxyphenyl)-naphthalen-1-ylmethanone Phenyl-3-OCH₃ (non-indole core) C₁₈H₁₄O₂ Non-indole scaffold reduces cannabinoid receptor activity

Notes:

  • Naphthalene substitution (e.g., methyl or methoxy) can sterically influence receptor binding. The target compound’s unmodified naphthalene may limit CB1 efficacy compared to JWH-122 .

Research Findings and Implications

  • Structural Activity Relationships (SARs) : The hydroxyl group at the indole 6-position is rare among SCs. Methoxy or alkyl substitutions (e.g., JWH-073, JWH-122) are more common, as they optimize lipophilicity for blood-brain barrier penetration .
  • Receptor Affinity : While direct data on the target compound is lacking, JWH-073 (lacking a 6-substituent) has an apparent CB1 affinity (Ki ≈ 8.9 nM), whereas hydroxylation may reduce binding due to increased polarity .

Biologische Aktivität

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.

  • IUPAC Name : this compound
  • Molecular Formula : C23H21NO2
  • Molar Mass : 343.42 g/mol

The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.

Binding Affinity Comparison

CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)
THC4014
JWH-073 (related compound)40 times greater than THC14 times greater than THC
This compoundTBDTBD

Biological Effects

The biological activity of this compound has been studied extensively, revealing various effects:

  • Cannabimimetic Effects : Users have reported effects similar to those of THC, including:
    • Dry mouth
    • Nausea and vomiting
    • Drowsiness and confusion
    • Psychotropic effects such as euphoria or anxiety
  • Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .
  • Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:
    • 6′-hydroxyindole
    • JWH-018 N-pentanoic acid

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

Study on Cannabinoid Receptor Interaction

A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.

Toxicological Analysis

Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.